(1H-1,2,3-triazol-4-yl)methanamine dihydrochloride
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Description
(1H-1,2,3-triazol-4-yl)methanamine dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a versatile compound that can be synthesized using various methods, and its mechanism of action has been studied extensively. In
Scientific Research Applications
Drug Discovery and Medicinal Chemistry
Anticonvulsant Properties: Compounds containing the 1,2,3-triazole core have demonstrated anticonvulsant activity. For instance, the anticonvulsant drug Rufinamide features a 1,2,3-triazole motif .
Antibiotics: Several antibiotics incorporate the 1,2,3-triazole scaffold. Notable examples include the broad-spectrum cephalosporin antibiotic Cefatrizine and the β-lactam antibiotic Tazobactam .
Supramolecular Chemistry and Materials Science
The unique properties of 1,2,3-triazoles make them valuable in supramolecular chemistry and materials science:
Click Chemistry: The 1,2,3-triazole motif is a cornerstone of the popular click chemistry approach. It allows efficient and modular synthesis of complex molecules and materials .
Biological Activity and Antiproliferative Effects
properties
IUPAC Name |
2H-triazol-4-ylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4.2ClH/c4-1-3-2-5-7-6-3;;/h2H,1,4H2,(H,5,6,7);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKGIEKHVFVAQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-1,2,3-triazol-4-yl)methanamine dihydrochloride |
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